molecular formula C13H16N2O B6355528 1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile CAS No. 885956-97-8

1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile

Cat. No. B6355528
M. Wt: 216.28 g/mol
InChI Key: SOLPCAZFMKATMV-UHFFFAOYSA-N
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Description

1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile (1-BMP-3CN) is a heterocyclic compound containing a nitrogen atom and a benzyl group, and is structurally similar to other pyrrolidine derivatives. It is a relatively new compound, and is of interest due to its potential applications in both scientific research and industrial applications.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile involves the reaction of benzylamine with 4-methoxyacrylonitrile followed by cyclization of the resulting intermediate.

Starting Materials
Benzylamine, 4-Methoxyacrylonitrile, Sodium ethoxide, Ethanol, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Dissolve benzylamine in ethanol and add sodium ethoxide. Stir the mixture at room temperature for 30 minutes., Step 2: Add 4-methoxyacrylonitrile to the reaction mixture and stir for 24 hours at room temperature., Step 3: Quench the reaction by adding hydrochloric acid and stirring for 30 minutes., Step 4: Extract the product with ethyl acetate and wash the organic layer with water., Step 5: Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure., Step 6: Purify the crude product by column chromatography using a mixture of ethyl acetate and hexanes as the eluent., Step 7: Recrystallize the purified product from ethanol to obtain 1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile as a white solid.

Scientific Research Applications

1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile has a number of potential applications in scientific research. It has been used as a substrate in enzyme kinetics studies, as a ligand in affinity chromatography, and as a reagent in organic synthesis. It has also been used to study the activity of enzymes involved in the metabolism of drugs and other compounds, and to study the role of enzymes in signal transduction pathways.

Mechanism Of Action

The mechanism of action of 1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile is not yet fully understood. However, it is believed to involve the formation of a complex between the compound and an enzyme, which then leads to the inhibition or activation of the enzyme's activity. This can lead to changes in the biochemical and physiological processes within the cell.

Biochemical And Physiological Effects

1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the activity of certain enzymes, such as cytochrome P450, and can also affect the expression of certain genes. In vivo studies have demonstrated that it can affect the metabolism of drugs and other compounds, and can also affect the expression of certain genes.

Advantages And Limitations For Lab Experiments

1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile has several advantages and limitations for use in laboratory experiments. The advantages include its low cost, ease of synthesis, and its ability to be used in a variety of experiments. The limitations include its relatively short half-life, which can limit its use in long-term studies, and its potential toxicity.

Future Directions

1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile has potential applications in a variety of areas, including drug discovery, enzyme research, signal transduction research, and cancer research. It could be used to develop new drugs or to study the effects of existing drugs on the body. It could also be used to study the role of enzymes in signal transduction pathways, and to study the effects of cancer-causing agents on the body. Additionally, it could be used to study the effects of environmental toxins on the body.

properties

IUPAC Name

1-benzyl-4-methoxypyrrolidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-16-13-10-15(9-12(13)7-14)8-11-5-3-2-4-6-11/h2-6,12-13H,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOLPCAZFMKATMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CN(CC1C#N)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-methoxy-pyrrolidine-3-carbonitrile

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